An In-depth Technical Guide to (S)-2-(benzyloxy)propanal: A Core Chiral Building Block
An In-depth Technical Guide to (S)-2-(benzyloxy)propanal: A Core Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(benzyloxy)propanal is a valuable chiral aldehyde widely employed in asymmetric synthesis. Its stereodefined center and reactive aldehyde functionality make it a crucial intermediate in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and logical workflows for its use in research and development.
Core Chemical and Physical Properties
(S)-2-(benzyloxy)propanal is a colorless to light yellow oil.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [3][4] |
| Boiling Point | 90-93 °C at 0.5 mmHg | [1][2][5] |
| Appearance | Colorless to light yellow oil | [1] |
| Solubility | Soluble in Chloroform | [1][2][5] |
| Optical Activity | [α]²⁰/D ~ -51° (c=1, CHCl₃) | |
| Storage | Store in freezer under inert atmosphere | [1][2][5] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 9.7 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, OCH₂Ph), 3.8 (q, 1H, J=6.9 Hz, CH), 1.4 (d, 3H, J=6.9 Hz, CH₃) |
| ¹³C NMR (CDCl₃) | δ 204.5 (CHO), 137.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 78.5 (OCH), 72.5 (OCH₂Ph), 15.5 (CH₃) |
| IR (neat) | ν 2980, 2930, 2870 (C-H), 1730 (C=O), 1495, 1455 (C=C), 1100 (C-O) cm⁻¹ |
Synthesis of (S)-2-(benzyloxy)propanal
The most common and efficient synthesis of (S)-2-(benzyloxy)propanal starts from the readily available and inexpensive (S)-ethyl lactate.[6] The synthesis involves two key steps: benzylation of the hydroxyl group followed by reduction of the ester to the aldehyde.
Experimental Protocol: Synthesis from (S)-Ethyl Lactate
Step 1: Synthesis of (S)-ethyl 2-(benzyloxy)propanoate
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To a stirred solution of (S)-ethyl lactate (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of cyclohexane and dichloromethane, is added benzyl 2,2,2-trichloroacetimidate (1.5-2 equivalents).[6]
-
The reaction mixture is cooled to 0 °C, and a catalytic amount of trifluoromethanesulfonic acid is added dropwise.[6]
-
The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (S)-ethyl 2-(benzyloxy)propanoate.
Step 2: Reduction to (S)-2-(benzyloxy)propanal
-
A solution of (S)-ethyl 2-(benzyloxy)propanoate (1 equivalent) in an anhydrous solvent such as diethyl ether or toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[6]
-
A solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.2 equivalents) in an appropriate solvent (e.g., hexanes or toluene) is added dropwise to the ester solution, maintaining the temperature at -78 °C.[6]
-
The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by flash column chromatography on silica gel to yield (S)-2-(benzyloxy)propanal.
Caption: Synthetic pathway of (S)-2-(benzyloxy)propanal from (S)-ethyl lactate.
Reactivity and Applications in Asymmetric Synthesis
(S)-2-(benzyloxy)propanal is a prochiral aldehyde that serves as a versatile building block for the stereoselective synthesis of complex molecules. The key to its utility lies in the stereodirecting influence of the benzyloxy group at the α-position. This group can chelate to Lewis acids, creating a rigid cyclic transition state that directs the facial selectivity of nucleophilic attack on the aldehyde carbonyl.
This chelation control allows for the highly diastereoselective addition of a wide range of nucleophiles, including organometallics, enolates, and allylsilanes. This strategy has been successfully applied to the synthesis of numerous natural products and their analogues, such as the epothilones.[7]
General Workflow for Stereoselective Addition
The following workflow illustrates the general strategy for employing (S)-2-(benzyloxy)propanal in a chelation-controlled nucleophilic addition reaction.
Caption: General workflow for asymmetric synthesis using (S)-2-(benzyloxy)propanal.
Safety and Handling
(S)-2-(benzyloxy)propanal is classified as an irritant.[4] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
(S)-2-(benzyloxy)propanal is a cornerstone chiral building block in modern organic synthesis. Its ready availability through a reliable synthetic route and its predictable stereodirecting capabilities make it an indispensable tool for the construction of enantiomerically pure complex molecules. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this versatile reagent.
References
- 1. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]
- 2. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. (2S)-2-(Benzyloxy)propanal | C10H12O2 | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-(BENZYLOXY)PROPIONAL [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stereoselective syntheses of epothilones A and B via nitrile oxide cycloadditions and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
